
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine (PBB-PC) is a synthetic phospholipid that has been extensively studied for its potential applications in various fields of scientific research. It is a modified version of natural phosphatidylcholine, which is a major component of cell membranes. PBB-PC has been shown to have unique properties that make it a valuable tool for investigating biological processes and developing new therapies.
作用機序
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine is thought to exert its effects through interactions with cell membranes. It has been shown to alter the physical properties of membranes, including fluidity and permeability, which can affect cellular processes such as signaling and transport. 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has also been shown to modulate the activity of membrane-associated enzymes and ion channels.
生化学的および生理学的効果
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of phospholipase A2, an enzyme involved in inflammation and lipid metabolism. Additionally, 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been shown to have anti-tumor activity in vitro and in vivo. 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has several advantages for use in laboratory experiments. It is a stable and well-characterized compound that can be easily synthesized and modified. 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine is also highly biocompatible and non-toxic, making it suitable for use in cell and animal studies. However, one limitation of 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine is its relatively high cost compared to other phospholipids.
将来の方向性
There are several potential future directions for research involving 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine. One area of interest is the development of new drug delivery systems using 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine as a carrier. Another potential application is the use of 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine as an imaging agent for diagnostic purposes. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine.
合成法
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine can be synthesized through a multistep process involving the reaction of palmitoyl chloride with benzoyl chloride followed by the reaction with phosphatidylcholine. The final product is purified through chromatography and characterized using various analytical techniques such as HPLC and NMR spectroscopy.
科学的研究の応用
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been used extensively in scientific research for various applications. It has been used as a probe to study the structure and function of cell membranes, including the effects of lipid composition on membrane properties. 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has also been used as a drug delivery vehicle, as it can be modified to target specific cells or tissues. Additionally, 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been used in the development of new imaging agents for diagnostic purposes.
特性
CAS番号 |
103583-11-5 |
|---|---|
製品名 |
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine |
分子式 |
C38H58NO9P |
分子量 |
721.9 g/mol |
IUPAC名 |
[(2R)-2-(4-benzoylbenzoyl)oxy-3-hexadecanoyloxypropyl] 2-[tris(tritritiomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C38H58NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-36(40)45-30-35(31-47-49(43,44)46-29-28-39(2,3)4)48-38(42)34-26-24-33(25-27-34)37(41)32-21-18-17-19-22-32/h17-19,21-22,24-27,35H,5-16,20,23,28-31H2,1-4H3/t35-/m1/s1/i2T3,3T3,4T3 |
InChIキー |
BQFHKXKKCMCMST-JACXTXNKSA-N |
異性体SMILES |
[3H]C([3H])([3H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C([3H])([3H])[3H])C([3H])([3H])[3H] |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
その他のCAS番号 |
103583-11-5 |
同義語 |
1-palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine 1-PBBPC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



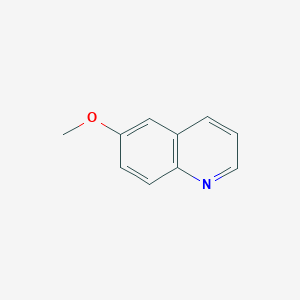
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)
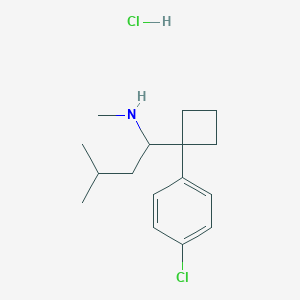
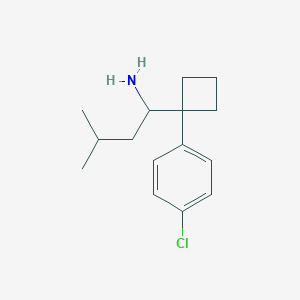

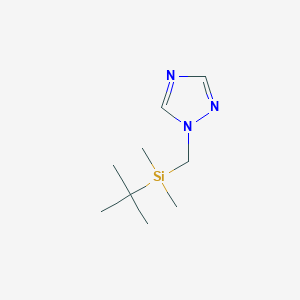

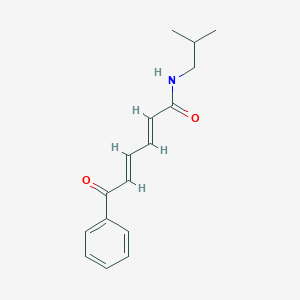
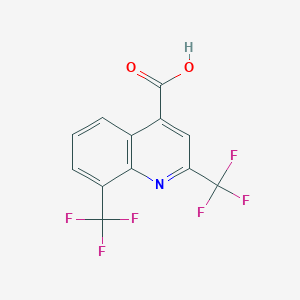
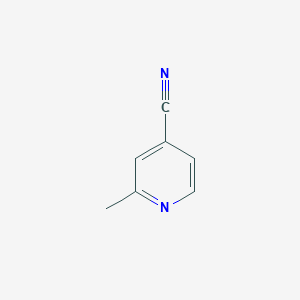
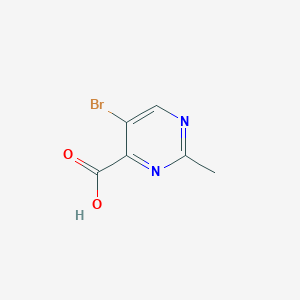
![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)
![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)